molecular formula C26H28N2O6 B265500 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B265500
M. Wt: 464.5 g/mol
InChI Key: SIIUTIWHABYEKQ-ZNTNEXAZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one, also known as Moroxydine, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, studies have suggested that it may work by inhibiting viral replication through interference with the early stages of viral infection. This compound has also been shown to inhibit the activity of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and is well-tolerated in animal studies. It has been shown to have both antiviral and anti-inflammatory effects, and may also have immunomodulatory properties. Additionally, this compound has been shown to have a positive effect on cognitive function in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its low toxicity profile, which makes it a safer alternative to other antiviral agents. Additionally, its potential anti-inflammatory and immunomodulatory properties make it a promising candidate for further research in the treatment of inflammatory diseases. One limitation is that its exact mechanism of action is not fully understood, which may make it more difficult to develop as a therapeutic agent.

Future Directions

Future research on 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one could focus on further elucidating its mechanism of action, as well as exploring its potential use in the treatment of various viral infections and inflammatory diseases. Additionally, studies could investigate the potential cognitive benefits of this compound in humans.

Synthesis Methods

4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one can be synthesized through a multi-step process that involves the reaction of 6,7-methylenedioxy-1-indanone with morpholine, followed by the addition of 3-chloropropanol and subsequent reaction with 3-aminopropylphenol. The final step involves the reaction of the resulting product with 2,4-pentanedione to form this compound.

Scientific Research Applications

4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has shown potential in various scientific research applications, including its use as an antiviral agent. Studies have shown that this compound can inhibit the replication of various viruses, including influenza A and B, herpes simplex virus, and enterovirus. Additionally, this compound has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases.

properties

Molecular Formula

C26H28N2O6

Molecular Weight

464.5 g/mol

IUPAC Name

(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(3-morpholin-4-ylpropyl)-5-phenylpyrrolidine-2,3-dione

InChI

InChI=1S/C26H28N2O6/c29-24(19-7-8-20-21(17-19)34-16-15-33-20)22-23(18-5-2-1-3-6-18)28(26(31)25(22)30)10-4-9-27-11-13-32-14-12-27/h1-3,5-8,17,23,29H,4,9-16H2/b24-22+

InChI Key

SIIUTIWHABYEKQ-ZNTNEXAZSA-N

Isomeric SMILES

C1COCCN1CCCN2C(/C(=C(/C3=CC4=C(C=C3)OCCO4)\O)/C(=O)C2=O)C5=CC=CC=C5

SMILES

C1COCCN1CCCN2C(C(=C(C3=CC4=C(C=C3)OCCO4)O)C(=O)C2=O)C5=CC=CC=C5

Canonical SMILES

C1COCCN1CCCN2C(C(=C(C3=CC4=C(C=C3)OCCO4)O)C(=O)C2=O)C5=CC=CC=C5

Origin of Product

United States

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